![molecular formula C20H17N5O4 B2847306 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899946-28-2](/img/structure/B2847306.png)

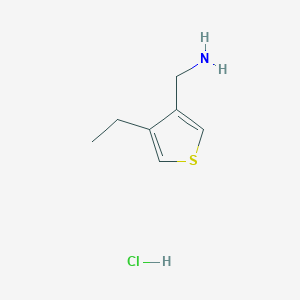

2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Potential

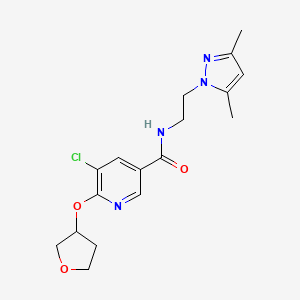

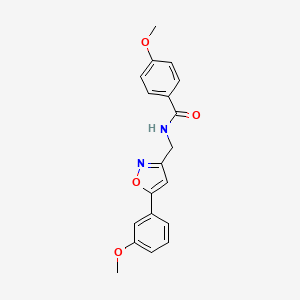

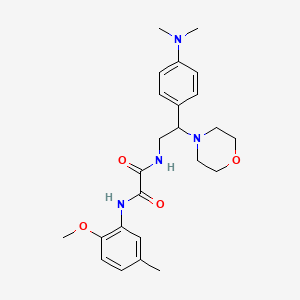

A study explored the design, synthesis, and in vitro cytotoxic activity of derivatives related to the compound, focusing on anticancer applications. By attaching different aryloxy groups to the pyrimidine ring, researchers aimed to discover new anticancer agents. One of the synthesized compounds demonstrated significant inhibition of cancer cell growth across several cancer cell lines, indicating its potential as a promising anticancer agent M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. B. Bakr, T. Al-Warhi, M. Gamal, M. Abdelgawad, 2020.

Diagnostic Imaging Applications

Another research avenue involves the radiosynthesis of derivatives for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). One such derivative, DPA-714, was designed with a fluorine atom in its structure, allowing labeling with fluorine-18. This derivative and its synthesis process demonstrate the compound's application in diagnostic imaging, specifically for neurological conditions F. Dollé, F. Hinnen, Annelaure Damont, B. Kuhnast, C. Fookes, T. Pham, B. Tavitian, A. Katsifis, 2008.

Chemical Reactivity and Biological Evaluation

Further research into the chemical reactivity and biological evaluation of novel derivatives has been conducted, aiming to construct nitrogen heterocyclic compounds with potential biological activity. Such studies contribute to the development of compounds with therapeutic potential, showcasing the versatility of this chemical structure in medicinal chemistry O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021.

Antioxidant Activity

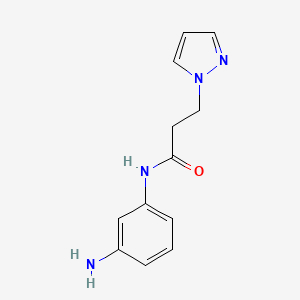

The compound's derivatives have also been studied for their antioxidant activity. Coordination complexes constructed from pyrazole-acetamide derivatives were analyzed for their structural properties and antioxidant capabilities, highlighting the compound's potential in developing treatments or supplements to combat oxidative stress K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019.

Mechanism of Action

Target of Action

The compound, 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their overactivation can lead to diseases such as cancer .

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the overactivation of oncogenic pathways .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which is present in cancer cell growth and development . By inhibiting this pathway, the compound can reduce the proliferation of cancer cells .

Result of Action

By inhibiting kinase activity, the compound can prevent the overactivation of oncogenic pathways, reducing the proliferation of cancer cells . This can lead to a decrease in tumor growth and potentially contribute to the treatment of cancer .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-15-7-9-16(10-8-15)29-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNKNMXXAYAVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2847223.png)

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)

![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)